Vegfr-2-IN-35

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vegfr-2-IN-35 es un compuesto que se dirige al receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2). Este receptor juega un papel crucial en la angiogénesis, el proceso de formación de nuevos vasos sanguíneos, que es vital para el crecimiento y la metástasis de los tumores. Al inhibir VEGFR-2, this compound podría utilizarse potencialmente en la terapia contra el cáncer para prevenir el crecimiento de los vasos sanguíneos que suministran nutrientes a los tumores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Vegfr-2-IN-35 implica múltiples pasos, incluida la preparación de intermedios y la reacción de acoplamiento finalLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza .

Métodos de producción industrial

La producción industrial de this compound puede implicar la síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso se optimiza para la escalabilidad, la rentabilidad y la sostenibilidad medioambiental. Las consideraciones clave incluyen la selección de materias primas, las condiciones de reacción y los métodos de purificación para garantizar un alto rendimiento y una calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Vegfr-2-IN-35 se somete a diversas reacciones químicas, incluidas:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción como la temperatura, la presión y la elección del disolvente se controlan cuidadosamente para lograr la transformación deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia variedad de derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Vegfr-2-IN-35 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de VEGFR-2 y sus efectos sobre la angiogénesis.

Biología: Investigado por su papel en la regulación de la proliferación, migración y supervivencia de las células endoteliales.

Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer, particularmente en la focalización de la angiogénesis tumoral.

Industria: Utilizado en el desarrollo de fármacos antiangiogénicos y como compuesto de referencia en ensayos de cribado de fármacos

Mecanismo De Acción

Vegfr-2-IN-35 ejerce sus efectos al unirse al receptor VEGFR-2, previniendo su activación por los factores de crecimiento endotelial vascular (VEGF). Esta inhibición bloquea las vías de señalización descendentes involucradas en la proliferación, migración y supervivencia de las células endoteliales. Los objetivos moleculares y las vías clave incluyen las vías de la fosfolipasa C gamma-proteína quinasa C (PLCγ-PKC), la proteína transformante que contiene el dominio de homología 2 de Src (SHB)-quinasa de adhesión focal (FAK)-paxilina y la fosfoinositido 3-quinasa (PI3K)-Akt .

Comparación Con Compuestos Similares

Compuestos similares

Sunitinib: Un inhibidor de la tirosina quinasa receptora multidiana que también se dirige a VEGFR-2.

Sorafenib: Otro inhibidor multidiana con actividad contra VEGFR-2.

Axitinib: Un inhibidor selectivo de VEGFR-1, VEGFR-2 y VEGFR-3.

Singularidad de Vegfr-2-IN-35

This compound es único en su focalización específica de VEGFR-2, lo que puede resultar en menos efectos fuera del objetivo en comparación con los inhibidores multidiana como sunitinib y sorafenib. Además, su estructura molecular permite una potente inhibición de VEGFR-2 con propiedades farmacocinéticas potencialmente mejoradas .

Propiedades

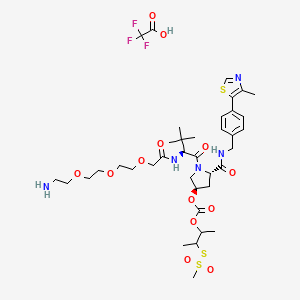

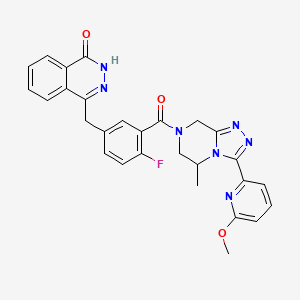

Fórmula molecular |

C25H19N3O3 |

|---|---|

Peso molecular |

409.4 g/mol |

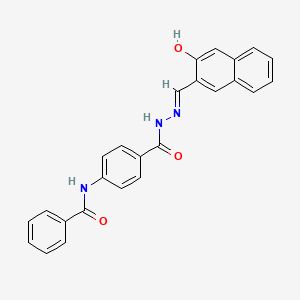

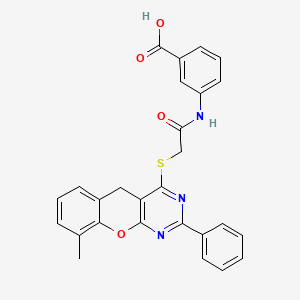

Nombre IUPAC |

4-benzamido-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C25H19N3O3/c29-23-15-20-9-5-4-8-19(20)14-21(23)16-26-28-25(31)18-10-12-22(13-11-18)27-24(30)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)(H,28,31)/b26-16+ |

Clave InChI |

YATPIUBYVUVDJI-WGOQTCKBSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC4=CC=CC=C4C=C3O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)